molecular formula C19H24N2O B5508667 1-(2-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine

1-(2-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine

Cat. No.: B5508667
M. Wt: 296.4 g/mol
InChI Key: HRWYJAVFPXMDRP-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: 1-(2-hydroxyphenyl)-4-[(4-methylphenyl)methyl]piperazine.

    Reduction: Reduced aromatic rings leading to cyclohexane derivatives.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: May be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The compound may act as an agonist or antagonist at these receptors, influencing pathways involved in mood regulation, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)piperazine: Lacks the 4-methylbenzyl group, potentially leading to different pharmacological properties.

    4-[(4-methylphenyl)methyl]piperazine: Lacks the 2-methoxyphenyl group, which may affect its binding affinity and activity at biological targets.

    1-(2-hydroxyphenyl)-4-[(4-methylphenyl)methyl]piperazine: An oxidized derivative with potentially different pharmacokinetic and pharmacodynamic properties.

Uniqueness

1-(2-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine is unique due to the presence of both the 2-methoxyphenyl and 4-methylbenzyl groups, which may confer specific binding properties and pharmacological effects that are distinct from other piperazine derivatives.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-16-7-9-17(10-8-16)15-20-11-13-21(14-12-20)18-5-3-4-6-19(18)22-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWYJAVFPXMDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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